molecular formula C19H24ClN3O5 B13839180 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Cat. No.: B13839180
M. Wt: 409.9 g/mol
InChI Key: HCGPTUSCUOSJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other organic reactions where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the Boc-protected amino group.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Boc-protected amino derivatives.

Scientific Research Applications

6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of the quinoline core with the Boc-protected amino group and chloro substituent makes it unique.

    Applications: Its specific applications in medicinal chemistry and organic synthesis distinguish it from other Boc-protected compounds.

Properties

Molecular Formula

C19H24ClN3O5

Molecular Weight

409.9 g/mol

IUPAC Name

7-chloro-1-ethyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H24ClN3O5/c1-5-23-10-12(17(25)26)16(24)11-8-14(13(20)9-15(11)23)21-6-7-22-18(27)28-19(2,3)4/h8-10,21H,5-7H2,1-4H3,(H,22,27)(H,25,26)

InChI Key

HCGPTUSCUOSJLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)NCCNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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